molecular formula C10H7ClFN3O B13098127 2-(4-Aminophenyl)-4-chloro-5-fluoropyridazin-3(2H)-one CAS No. 89593-79-3

2-(4-Aminophenyl)-4-chloro-5-fluoropyridazin-3(2H)-one

Cat. No.: B13098127
CAS No.: 89593-79-3
M. Wt: 239.63 g/mol
InChI Key: CXWHGEFKAKJVBO-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-4-chloro-5-fluoropyridazin-3(2H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridazine ring substituted with amino, chloro, and fluoro groups, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Aminophenyl)-4-chloro-5-fluoropyridazin-3(2H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-chloro-5-fluoropyridazine with 4-aminophenyl derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Aminophenyl)-4-chloro-5-fluoropyridazin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to enhance reaction rates .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce nitro or amine derivatives .

Scientific Research Applications

2-(4-Aminophenyl)-4-chloro-5-fluoropyridazin-3(2H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)-4-chloro-5-fluoropyridazin-3(2H)-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro groups can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 2-(4-Aminophenyl)-4-chloro-5-fluoropyridazin-3(2H)-one is unique due to the presence of both chloro and fluoro substituents on the pyridazine ring. This unique combination of substituents imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications .

Properties

CAS No.

89593-79-3

Molecular Formula

C10H7ClFN3O

Molecular Weight

239.63 g/mol

IUPAC Name

2-(4-aminophenyl)-4-chloro-5-fluoropyridazin-3-one

InChI

InChI=1S/C10H7ClFN3O/c11-9-8(12)5-14-15(10(9)16)7-3-1-6(13)2-4-7/h1-5H,13H2

InChI Key

CXWHGEFKAKJVBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)N2C(=O)C(=C(C=N2)F)Cl

Origin of Product

United States

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